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PISTACIA VERA SEED OIL

Phytosterol Skin Barrier Emollient

Pistacia Vera Seed Oil (CAS 129871-01-8) is a virgin vegetable oil mechanically pressed from the kernels of Pistacia vera L. The oil belongs to the high-oleic nut oil class, with oleic acid (C18:1) comprising 51–81% of total fatty acids.

Molecular Formula C21H16BN6O3S3Tl
Molecular Weight 0
CAS No. 129871-01-8
Cat. No. B1176687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePISTACIA VERA SEED OIL
CAS129871-01-8
SynonymsPISTACIA VERA SEED OIL
Molecular FormulaC21H16BN6O3S3Tl
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pistacia Vera Seed Oil CAS 129871-01-8: Chemical Composition and Quality Parameters for Scientific Procurement


Pistacia Vera Seed Oil (CAS 129871-01-8) is a virgin vegetable oil mechanically pressed from the kernels of Pistacia vera L. The oil belongs to the high-oleic nut oil class, with oleic acid (C18:1) comprising 51–81% of total fatty acids [1]. The oil also contains linoleic acid (C18:2, 13–37%), palmitic acid (C16:0, 4.6–10.3%), and trace amounts of stearic and linolenic acids [2]. Minor bioactive components include phytosterols (1125–7600 mg/kg), tocopherols (125–900 mg/kg with γ-tocopherol as the dominant isomer), and phenolic compounds [3]. Key physicochemical specifications include iodine value of 94.2 ± 1.5, saponification value of 188.2 ± 3.8, and refractive index of 1.4693 ± 0.004 at 25°C [4].

Why Pistacia Vera Seed Oil Cannot Be Readily Substituted by Other Nut or Seed Oils


Generic substitution among high-oleic nut oils fails because differentiation in tocopherol isomer profile, phytosterol concentration, and oleic-to-linoleic acid ratio directly governs oxidative stability, skin barrier interaction, and formulation performance. Pistacia Vera Seed Oil exhibits a distinct γ-tocopherol-dominant profile (112–720 mg/kg) [1], contrasting sharply with the α-tocopherol dominance in almond oil [2]; this isomer difference has functional consequences for antioxidant protection and shelf-life predictability in finished formulations. Furthermore, Pistacia Vera Seed Oil contains β-sitosterol at concentrations up to 4706 mg/kg oil [2]—substantially exceeding levels reported in almond oil (2155 mg/kg) [2]—which influences emolliency and skin-barrier reinforcement properties. The iodine value of 94.2 [3] positions Pistacia Vera Seed Oil between highly unsaturated oils (e.g., walnut, flaxseed) and more saturated tropical oils, conferring a specific oxidative stability profile that cannot be approximated by simple blending or substitution.

Quantitative Comparative Evidence for Pistacia Vera Seed Oil Differentiation


β-Sitosterol Content: Pistacia Vera vs. Almond Oil Quantitative Comparison

Pistacia Vera Seed Oil exhibits significantly higher β-sitosterol concentration compared to Prunus amygdalus (almond) oil, measured under identical analytical conditions. β-Sitosterol is a key phytosterol contributing to skin barrier reinforcement and emollient properties [1]. This approximately 2.2-fold difference provides a quantifiable basis for selection when phytosterol-driven skin conditioning is the formulation objective.

Phytosterol Skin Barrier Emollient

γ-Tocopherol vs. α-Tocopherol: Differential Tocopherol Isomer Profile in Pistacia Vera Oil

Pistacia Vera Seed Oil is distinguished by a γ-tocopherol-dominant profile, whereas almond oil is α-tocopherol-dominant. In direct comparison, Pistacia Vera oil contains 37.3 ± 3.4 mg γ-tocopherol/100 g oil, while almond oil contains 36.8 ± 4.7 mg α-tocopherol/100 g oil as its major isomer [1]. Independent studies confirm Pistacia Vera oil's γ-tocopherol content ranges from 112 to 720 mg/kg depending on cultivar and origin [2]. γ-Tocopherol exhibits distinct antioxidant mechanisms and nucleophilic scavenging properties compared to α-tocopherol, with different efficacy against reactive nitrogen species.

Antioxidant Oxidative Stability Tocopherol Isomer

Antioxidant Capacity Ranking: Pistacia Vera Oil vs. Five Nut Oil Comparators

Among five commercially relevant nut oils, Pistacia Vera Seed Oil demonstrates the highest antioxidant capacity as measured by DPPH radical scavenging assay, with a statistically significant correlation to Rancimat oxidative stability measurements [1]. The ranking established by both DPPH scavenging capacity and Rancimat induction time is: pistachio > hazelnut > walnut > almond > peanut [1]. In a separate multi-nut oil study, cold-pressed pistachio oil exhibited 65.58% DPPH inhibition, compared to 11.43% for peanut oil—a 5.7-fold difference [2].

Antioxidant Activity DPPH Oxidative Stability

Oleic Acid Content Range and MUFA/PUFA Balance vs. High-PUFA Seed Oils

Pistacia Vera Seed Oil contains 51–81% oleic acid (C18:1) and 13–37% linoleic acid (C18:2) [1]. This fatty acid profile closely resembles that of virgin olive oil [1] but differs fundamentally from high-PUFA seed oils such as grapeseed oil (≈70% linoleic acid) and walnut oil (≈50–60% linoleic acid). The moderate iodine value of 94.2 ± 1.5 [2] reflects this composition and quantitatively predicts superior oxidative stability compared to high-iodine-value oils like walnut (≈150) or flaxseed (≈170–190).

Fatty Acid Composition Oxidative Stability Skin Barrier

Oil Stability Index (OSI) and Oxidation Kinetics Under Rancimat Conditions

Virgin Pistacia Vera oil demonstrates an Oil Stability Index (OSI) of 12.4–17 hours at elevated temperature, with oxidation kinetics characterized by activation energy (Ea) of 92.5–98.3 kJ/mol and temperature coefficient (Q10) of 2.1–2.4 across the 110–150°C range [1]. These kinetic parameters enable predictive shelf-life modeling under various storage and processing conditions. Importantly, the OSI of virgin pistachio oil exceeds that of solvent-extracted pistachio oil by approximately 30–40% [1], demonstrating that extraction method significantly modulates oxidative stability.

Oxidative Stability OSI Shelf-life Prediction

Phenolic Compound Content Range and Influence on Antioxidant Activity

Pistacia Vera Seed Oil exhibits substantial variability in total phenolic content depending on cultivar, with values ranging from 8600 to 15000 mg/kg gallic acid equivalents in the residual cake [1] and 922.6 ± 2.8 mg GAE/100 g in the nut matrix [2]. This phenolic content is significantly higher than that reported for almond without skin (57.44 ± 1.1 mg GAE/100 g)—a 16-fold difference [2]. The corresponding DPPH antioxidant activities of the residual cakes range from 12 to 46 mmol/kg [1], demonstrating cultivar-dependent variability that procurement specifications must account for.

Total Phenolics Antioxidant Quality Index

Evidence-Based Application Scenarios for Pistacia Vera Seed Oil in Cosmetic and Nutraceutical Formulations


High-Oxidative-Stability Cosmetic Formulations Requiring Extended Shelf-Life

Based on the Oil Stability Index (OSI) of 12.4–17 hours at 110°C and the highest DPPH antioxidant ranking among five nut oils [1], Pistacia Vera Seed Oil is preferentially selected over walnut, almond, or peanut oils in emulsion-based skincare products (creams, lotions, serums) where rancidity prevention and extended shelf-life are critical procurement criteria. The moderate iodine value of 94.2 [2] and γ-tocopherol-dominant profile further support this application.

Skin Barrier Repair Formulations Targeting Enhanced Emolliency and Phytosterol Delivery

The β-sitosterol content of 4706.5 ± 73.2 mg/kg [1]—approximately 2.2-fold higher than almond oil—positions Pistacia Vera Seed Oil as a quantifiably superior choice in barrier-repair creams, eczema-care products, and dry-skin formulations. The high oleic acid content (51–81%) [2] contributes to stratum corneum fluidization and enhanced penetration of co-formulated actives.

Antioxidant-Rich Nutraceutical Oils and Functional Food Ingredients

For virgin nutraceutical oils marketed on antioxidant content, Pistacia Vera oil's total phenolic content (922.6 mg GAE/100 g) [1] and highest-in-class DPPH scavenging capacity [2] provide quantifiable differentiation from almond, hazelnut, and peanut oils. This supports procurement decisions for premium edible oil products, dietary supplement capsules, and functional food ingredients where antioxidant labeling claims require substantiation.

γ-Tocopherol-Fortified Skincare Targeting Nitrogen Radical Protection

Formulations requiring specific γ-tocopherol activity (112–720 mg/kg) [1] for nitrogen radical scavenging—distinct from the α-tocopherol activity dominant in almond and sunflower oils [2]—benefit from Pistacia Vera oil as a natural source of this specific tocopherol isomer. This is particularly relevant for anti-pollution skincare products and formulations targeting urban environmental stress.

Technical Documentation Hub

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